molecular formula C14H15BrN2O B1270584 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole CAS No. 443106-68-1

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole

Cat. No.: B1270584
CAS No.: 443106-68-1
M. Wt: 307.19 g/mol
InChI Key: HVKDKLNQUZYYAJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromophenyl group at the 3-position and a cyclohexyl group at the 5-position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Reaction Conditions:

    Reagents: 4-bromobenzohydrazide, cyclohexanone, phosphorus oxychloride (POCl3)

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Reflux conditions (80-100°C)

    Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other strong bases in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of oxides or carboxylic acids.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

    Materials Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific electronic and optical properties. It has been explored for applications in organic electronics and photonics.

    Agrochemicals: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but differs in the presence of a hydroxyphenyl group instead of a cyclohexyl group. It exhibits different biological activities and applications.

    4-(4-Bromophenyl)-thiazol-2-amine: This compound contains a thiazole ring instead of an oxadiazole ring and has different pharmacological properties.

    3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: This compound has a pyrazole ring and exhibits distinct biological activities compared to the oxadiazole derivative.

Properties

IUPAC Name

3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKDKLNQUZYYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357743
Record name 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443106-68-1
Record name 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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